Pirtenidine hydrochloride

Description

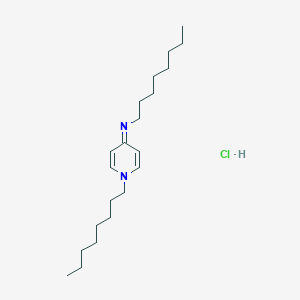

Structure

3D Structure of Parent

Properties

CAS No. |

100227-05-2 |

|---|---|

Molecular Formula |

C21H39ClN2 |

Molecular Weight |

355.0 g/mol |

IUPAC Name |

N,1-dioctylpyridin-4-imine;hydrochloride |

InChI |

InChI=1S/C21H38N2.ClH/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2;/h15-16,19-20H,3-14,17-18H2,1-2H3;1H |

InChI Key |

BQXQJMORUIBOJL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |

Canonical SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC.Cl |

Other CAS No. |

100227-05-2 |

Synonyms |

Pirtenidine hydrochloride |

Origin of Product |

United States |

Antimicrobial and Antifungal Research on Pirtenidine Hydrochloride

Spectrum of Antimicrobial Activity Investigations

The antimicrobial breadth of Pirtenidine (B34067) hydrochloride has been explored through various studies, with a significant focus on its antifungal properties against clinically relevant yeast species and its effectiveness in combating microorganisms found in the oral cavity.

Research into Effects on Yeast Species

Investigations into the antifungal characteristics of Pirtenidine hydrochloride have prominently featured Candida albicans and Saccharomyces cerevisiae as model organisms to determine its potency and mechanism of action.

Candida albicans, an opportunistic pathogenic yeast, has been a primary target in the evaluation of this compound's antifungal capabilities. Research has established its inhibitory and cidal concentrations, as well as its impact on key physiological processes of the yeast.

Studies have determined the Minimum Inhibitory Concentration (MIC) of this compound against different strains of C. albicans. For instance, MIC values of 1.5 µg/ml and 3.0 µg/ml have been recorded for various strains, indicating its potency in inhibiting the growth of this yeast. nih.gov Beyond simple growth inhibition, this compound has also been shown to impede critical virulence-associated functions such as budding and germ tube formation, which are essential for the pathogenicity of C. albicans. nih.govresearchgate.net

**Interactive Data Table: MIC of this compound against *Candida albicans***

| Strain | MIC (µg/ml) |

|---|---|

| Strain A | 1.5 |

| Strain B | 3.0 |

Users can sort and filter the data by strain and MIC value.

Saccharomyces cerevisiae, a well-understood model organism for eukaryotic cells, has also been utilized to probe the effects of this compound. While specific MIC and Minimum Cidal Concentration (MCC) values for S. cerevisiae are not as extensively documented in the reviewed literature, studies have confirmed that the compound does exert an effect on this yeast species. nih.gov Research has indicated that this compound impacts the mitochondrial function of S. cerevisiae, suggesting a mechanism that disrupts cellular respiration and energy production. nih.gov

Efficacy Studies against Oral Microorganisms

Mechanisms of Antimicrobial Action at the Cellular and Molecular Level

The antimicrobial effects of this compound are rooted in its ability to induce significant damage to the cellular integrity of microorganisms. Research into its mechanism of action has focused on the alterations it causes to essential cellular components.

Investigations into Cellular Component Alterations

A key aspect of this compound's mechanism of action is its ability to disrupt the cellular membrane and alter the composition of vital cellular components, particularly in yeast cells. nih.govresearchgate.net

Studies on Candida albicans have revealed that this compound causes extensive leakage of cytoplasmic contents. nih.govresearchgate.net This indicates a direct action on the cell membrane, compromising its integrity and leading to the loss of essential intracellular materials. This membrane damage is a critical factor in its antifungal activity.

Furthermore, detailed analyses have shown that this compound significantly alters the lipid and sterol profile of C. albicans. researchgate.net The compound leads to a reduction in the total lipid and sterol content of the yeast cells. researchgate.net Specific changes observed in the lipid composition include an increase in phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol (B12364196), alongside a decrease in phosphatidic acid. researchgate.net In terms of sterol composition, treatment with this compound results in a notable increase in the levels of squalene (B77637) and 4,14-dimethylzymosterol. researchgate.net These alterations to the lipid and sterol makeup of the cell membrane likely contribute to the observed increase in membrane permeability and subsequent leakage of cytoplasmic materials.

Morphological and ultrastructural changes in yeast cells have also been correlated with exposure to this compound, further underscoring the profound impact of the compound on cellular structure. nih.govresearchgate.net

**Interactive Data Table: Effect of this compound on Cellular Components of *Candida albicans***

| Cellular Component | Effect of this compound |

|---|---|

| Cytoplasmic Contents | Extensive Leakage |

| Total Lipid Content | Reduced |

| Total Sterol Content | Reduced |

| Phosphatidylglycerol | Increased |

| Phosphatidylcholine | Increased |

| Monogalactosyldiacylglycerol | Increased |

| Phosphatidic Acid | Decreased |

| Squalene | Increased |

| 4,14-dimethylzymosterol | Increased |

Users can explore the specific effects of this compound on various cellular components.

Influence on Lipid and Sterol Composition in Fungi

Studies have shown that this compound significantly impacts the lipid and sterol makeup of fungi, such as Candida albicans. This interference with fundamental components of the cell membrane is a key aspect of its antifungal properties.

A more detailed analysis of the sterol composition in C. albicans treated with this compound reveals significant alterations in the sterol profile. The primary sterol in control-grown fungal cells is ergosterol (B1671047), which was found to constitute 65.9% of the total sterols. researchgate.net Treatment with this compound leads to a substantial decrease in ergosterol, accompanied by a significant accumulation of its precursors. researchgate.net Specifically, there is a marked increase in squalene and 4,14-dimethylzymosterol in the treated cells. researchgate.net This shift indicates a disruption in the ergosterol biosynthesis pathway.

Below is a data table summarizing the changes in the relative amounts of major sterols in Candida albicans after treatment with this compound, based on research findings.

| Sterol | Control Cells (%) | Pirtenidine-Treated Cells (%) |

| Ergosterol | 65.9 | Decreased |

| Squalene | Not specified as major | Significantly Increased |

| 4,14-Dimethylzymosterol | Not specified as major | Significantly Increased |

| Zymosterol | Not specified as major | No significant change reported |

| Obtusifoliol | Not specified as major | No significant change reported |

This table is generated based on qualitative and quantitative descriptions from the cited research. Specific percentage values for treated cells were not provided in the source material.

The influence of this compound extends to the fatty acid composition of fungal cells. In control C. albicans cells, the predominant fatty acids are from the C16 and C18 families. researchgate.net Following exposure to the compound, the fatty acid profile is modified. The treated cells show higher proportions of palmitic acid and linolenic acid, but a lower proportion of oleic acid. researchgate.net This results in a higher C16/C18 fatty acid ratio in cells grown in the presence of this compound compared to untreated cells. researchgate.net

The table below illustrates the observed changes in the fatty acid profiles of Candida albicans upon treatment.

| Fatty Acid | Proportion in Pirtenidine-Treated Cells |

| Palmitic Acid (C16) | Increased |

| Linolenic Acid (C18:3) | Increased |

| Oleic Acid (C18:1) | Decreased |

| Ratio | |

| C16/C18 Ratio | Increased |

Research on Disruption of Microbial Phospholipid Bilayers

This compound also alters the composition of the phospholipid bilayer in fungi. Studies have identified changes in the relative amounts of major phospholipid components in treated C. albicans cells. researchgate.net Specifically, the proportions of phosphatidylglycerol and phosphatidylcholine were observed to increase. researchgate.net Conversely, a lower proportion of phosphatidic acid was found in yeasts grown in the presence of the drug when compared with control cells. researchgate.net These modifications to the phospholipid makeup suggest a significant disruption of the cell membrane's structure and integrity. Furthermore, research has demonstrated that this compound can cause extensive leakage of cytoplasmic contents from yeast cells, which is correlated with morphological and ultrastructural changes, providing further evidence of membrane disruption. nih.govresearchgate.net

Effects on Yeast Mitochondrial Function

Research has explored the effects of this compound on the mitochondrial function of the yeast Saccharomyces cerevisiae. These studies indicate that the compound interferes with critical mitochondrial processes. One key finding is that this compound reduces the total cytochrome content within the yeast mitochondria. acs.org Specifically, it diminishes the synthesis of cytochromes aa3 and b. acs.org These cytochromes are essential components of the mitochondrial respiratory chain, and their reduction points to an impairment of oxidative phosphorylation. However, unlike some other mitochondrial inhibitors, this compound was found not to affect the induction of "petite" mutations (a type of mitochondrial DNA mutation) by ethidium (B1194527) bromide. acs.org

Elucidation of Molecular and Biochemical Targets

The observed changes in the sterol profile of fungi treated with this compound provide strong evidence for its molecular targets. The significant accumulation of squalene and 4,14-dimethylzymosterol points directly to the inhibition of specific enzymes within the ergosterol biosynthesis pathway. researchgate.net

The buildup of squalene suggests the inhibition of squalene epoxidase , the enzyme that converts squalene to 2,3-oxidosqualene. Similarly, the accumulation of 4,14-dimethylzymosterol indicates a blockage at a later stage in the pathway, likely involving the enzyme C14-sterol reductase (ERG24) , which is responsible for a demethylation step. By inhibiting these key enzymes, this compound effectively halts the production of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane.

Anti-virulence Factor Research

Beyond direct antimicrobial action, another strategy in combating fungal infections is to target virulence factors, which are attributes that enable a pathogen to cause disease. nih.gov For fungi like Candida albicans, the ability to switch from a yeast to a hyphal form (germ tube formation) is a significant virulence factor, facilitating tissue invasion. nih.gov

Research has demonstrated that this compound can markedly inhibit germ-tube formation in Candida albicans. researchgate.net This inhibitory effect was observed even at sub-MIC (Minimum Inhibitory Concentration) concentrations, suggesting that pirtenidine can interfere with this key virulence factor at levels below those required to kill the fungus directly. researchgate.net The transition from yeast to hyphal form is crucial for the pathogenicity of C. albicans, and its inhibition can reduce the fungus's ability to adhere to and invade host tissues. researchgate.netnih.gov

The table below summarizes the findings on the effect of Pirtenidine on germ tube formation in Candida albicans.

| Compound | Organism | Effect | Concentration | Source |

|---|---|---|---|---|

| Pirtenidine | Candida albicans | Marked inhibition of germ-tube formation | Sub-MIC concentrations | researchgate.net |

Structure Activity Relationship Sar Studies of Pirtenidine Hydrochloride

Elucidating Structural Determinants of Antimicrobial Activity

Pirtenidine (B34067) is a symmetrical molecule characterized by two pyridinamine heads linked by a flexible alkyl chain. The key structural components that govern its antimicrobial activity are the cationic pyridinium (B92312) rings and the lipophilic alkyl chains.

The primary mode of action for cationic antiseptics like pirtenidine involves interaction with and disruption of the negatively charged microbial cell membranes. researchgate.net The positively charged nitrogen atoms in the pyridinium rings are crucial for the initial electrostatic attraction to the anionic components of bacterial and fungal cell walls, such as teichoic acids in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. researchgate.netmdpi.com This interaction facilitates the accumulation of the molecule at the cell surface.

Studies on pirtenidine and the related compound octenidine (B1677106) have shown they affect the lipid and sterol composition of Candida albicans. Pirtenidine-treated cells, for instance, show a significant increase in squalene (B77637) and 4,14-dimethylzymosterol, indicating an interference with the ergosterol (B1671047) biosynthetic pathway, a critical component of the fungal cell membrane.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a quantitative correlation between the physicochemical properties of a series of compounds and their biological activity. For pirtenidine and related bis-quaternary ammonium (B1175870) compounds, lipophilicity and basicity have been identified as the most critical parameters influencing antimicrobial efficacy. researchgate.net

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to partition between a lipid-like environment (e.g., n-octanol) and an aqueous phase. In the context of antimicrobial agents like pirtenidine, lipophilicity governs the ability to penetrate the microbial cell membrane. mdpi.comfrontiersin.org

QSAR studies on compounds chemically related to pirtenidine, such as chlorhexidine (B1668724) analogues, have demonstrated a parabolic dependence of antimicrobial activity on lipophilicity. researchgate.net This means that activity increases with lipophilicity up to an optimal point, after which a further increase in lipophilicity leads to a decrease in activity. This "cut-off effect" is a well-documented phenomenon for surfactants and membrane-active agents. mdpi.com An optimal lipophilicity is required to balance membrane penetration with sufficient aqueous solubility to reach the target cell. For compounds analogous to pirtenidine, an optimal log P value has been suggested to be around 5.5. researchgate.net

The lipophilicity of bispyridinamine compounds is primarily modulated by the length of the alkyl spacer connecting the two pyridinium heads and the length of any alkyl chains attached to the pyridine (B92270) rings. nih.govarxiv.orgtandfonline.com

Table 1: Representative Structure-Activity Relationship of Bis-Quaternary Ammonium Compounds: Effect of Alkyl Chain Length on Antimicrobial Activity

| Compound Series (Varying 'n') | Alkyl Chain Length (n) | Lipophilicity (Calculated logP) | Antimicrobial Activity (MIC µg/mL) - Illustrative |

| Bis-pyridinium Alkane | 8 | Low | Moderate |

| Bis-pyridinium Alkane | 10 | Intermediate | High |

| Bis-pyridinium Alkane | 12 | Optimal | Very High |

| Bis-pyridinium Alkane | 14 | High | High |

| Bis-pyridinium Alkane | 16 | Very High | Moderate-Low |

This table provides an illustrative representation based on trends observed for various bis-quaternary ammonium compounds, where antimicrobial activity generally peaks with an alkyl chain length of C10-C14, demonstrating the parabolic relationship with lipophilicity. nih.govmdpi.comtandfonline.com

The basicity of the functional groups in pirtenidine is a critical factor for its antimicrobial action. researchgate.net The pyridine nitrogen atoms must be sufficiently basic to exist in their protonated, cationic form at physiological pH. This positive charge is essential for the initial electrostatic attraction to the negatively charged microbial cell surface.

QSAR studies have confirmed the importance of this basicity, showing that uncharged molecules are unable to effectively disrupt the microbial phospholipid bilayer and exert an antimicrobial effect. researchgate.net Therefore, the quaternary ammonium nature of the pyridinium heads in pirtenidine hydrochloride is a non-negotiable structural requirement for its biological activity. Any modification that significantly reduces the basicity of the nitrogen atoms would be expected to lead to a dramatic loss of antimicrobial efficacy. The molecule's design ensures a permanent positive charge on the nitrogen centers, maximizing the electrostatic interactions that initiate the membrane disruption process.

Table 2: Influence of Cationic Charge on Antimicrobial Activity

| Compound Feature | Charge State | Interaction with Microbial Membrane | Antimicrobial Effect |

| Pirtenidine (Protonated Pyridine Rings) | Cationic (+) | Strong electrostatic attraction | Active |

| Hypothetical Neutral Analogue | Neutral (0) | Weak interaction, no initial binding | Inactive |

This table illustrates the critical role of the positive charge, a consequence of the basicity of the pyridine functional groups, for antimicrobial activity as described in QSAR studies of related compounds. researchgate.net

Strategies for Designing Pirtenidine Derivatives for Targeted Biological Activities

The insights gained from SAR and QSAR studies provide a rational basis for designing novel pirtenidine derivatives with potentially enhanced or targeted biological activities. Strategies would focus on the systematic modification of its core scaffold.

One primary strategy involves the fine-tuning of lipophilicity to optimize activity against specific types of microorganisms (e.g., Gram-positive vs. Gram-negative bacteria, or fungi). This can be achieved by:

Modifying substituents on the pyridine ring: Introducing small alkyl or other functional groups onto the pyridine rings can also modulate lipophilicity and potentially introduce new interactions with the target membrane.

A second strategy would be to explore different heterocyclic head groups while maintaining the essential cationic character. Replacing the pyridine ring with other nitrogen-containing heterocycles could influence the charge distribution, steric bulk, and binding characteristics of the molecule, potentially leading to improved selectivity or potency.

Furthermore, creating hybrid molecules is another promising approach. This could involve linking the pirtenidine scaffold to other antimicrobial agents or molecules that target specific bacterial processes. Late-stage functionalization techniques, which allow for the modification of complex molecules like pyridinium salts in the final steps of a synthesis, could be employed to rapidly generate a diverse library of derivatives for screening. rsc.org Any design, however, must preserve the fundamental structural motifs identified as crucial for activity: the presence of two cationic centers separated by an appropriately lipophilic linker.

Analytical Methodologies in Pirtenidine Hydrochloride Research

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone for the analysis of Pirtenidine (B34067), providing powerful separation of the active compound from impurities and other substances. researchgate.netoaji.net Both high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) have been extensively used for the qualitative and quantitative analysis of Pirtenidine. researchgate.netoaji.net

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a widely employed technique for the determination of Pirtenidine. scirp.orgscirp.org These methods are valued for their accuracy, precision, and ability to separate Pirtenidine from its process-related impurities and degradation products. scirp.orgscirp.orgsdiarticle4.com

Several RP-HPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines. scirp.orgsdiarticle4.comnih.gov A common approach involves using a C18 column with a mobile phase consisting of a buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724). scirp.orgscirp.orgnih.govdergipark.org.tr Detection is typically performed using an ultraviolet (UV) detector at wavelengths ranging from 220 nm to 317 nm. scirp.orgnih.govdergipark.org.tr For instance, one validated method for monitoring impurities uses a Zorbax RX-C18 column with a gradient elution of 0.02 M KH2PO4 buffer and acetonitrile, with detection at 220 nm. scirp.orgscirp.org This method successfully separated Pirtenidine from its potential impurities, 2-hydroxy-5-methylpyridine (B17766) and Iodobenzene. scirp.orgscirp.org Another study utilized a C18 Zorbax Eclipse plus column with an isocratic mobile phase of acetonitrile and water (35:65 v/v) at a flow rate of 0.7 ml/min for quantitative determination in tablets. nih.gov

Stability-indicating HPLC methods have also been established to analyze the drug under various stress conditions, including acid and base hydrolysis, oxidation, and thermal degradation. sdiarticle4.comsdiarticle4.com These studies have shown that Pirtenidine is relatively stable, with less than 8% degradation under most forced conditions. sdiarticle4.com

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Technique | RP-HPLC | RP-HPLC | RP-HPLC | RP-HPLC |

| Column | Zorbax RX-C18 scirp.orgscirp.org | C18 Zorbax Eclipse plus nih.gov | C18 RP ACE-3 dergipark.org.tr | Symmetry C18 |

| Mobile Phase | 0.02 M KH2PO4 buffer & Acetonitrile (gradient) scirp.orgscirp.org | Acetonitrile:Water (35:65 v/v) nih.gov | Phosphate buffer & Acetonitrile (60:40, v/v) dergipark.org.tr | Orthophosphoric acid buffer:Acetonitrile (65:35) |

| Flow Rate | 1.0 mL/min scirp.orgscirp.org | 0.7 mL/min nih.gov | 1.0 mL/min dergipark.org.tr | 1.0 mL/min |

| Detection (UV) | 220 nm scirp.orgscirp.org | 317 nm nih.gov | 305 nm dergipark.org.trdergipark.org.tr | 315 nm |

| Linearity Range | 0.047 - 0.382 µg/mL scirp.org | 0.2 - 5.0 µg/mL nih.gov | 1 - 20 µg/mL dergipark.org.tr | 13.4 - 80.1 µg/mL sdiarticle4.com |

| Application | Impurity monitoring scirp.orgscirp.org | Quantitative determination nih.gov | Determination in plasma dergipark.org.trdergipark.org.tr | Stability indicating assay |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and robust alternative for the quantification of Pirtenidine. researchgate.net This technique has been successfully validated for the determination of Pirtenidine in bulk drug, tablet formulations, and biological samples like rat serum. researchgate.netoup.comoup.com

A typical HPTLC method involves using precoated silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.netresearchgate.net For the separation of Pirtenidine in rat serum, a mobile phase of toluene (B28343) and methanol (B129727) (in an 8:2 ratio) was used, with densitometric detection performed at 315 nm. oup.comoup.com This method was found to be linear over a concentration range of 100–1,200 ng/spot, with a lower limit of quantitation (LLOQ) of 40 ng/spot. oup.comoup.com The retardation factor (Rf) for Pirtenidine in this system was 0.45. oup.comoup.com Another validated HPTLC method used a mobile phase of methanol, ethyl acetate, and toluene (1:2:7 v/v/v) for analysis and degradation studies. researchgate.net HPTLC methods have also been used to isolate degradation products for further characterization by mass spectrometry. researchgate.netresearchgate.net

| Parameter | Method Details |

| Technique | HPTLC |

| Stationary Phase | Precoated Silica Gel 60 F254 plates researchgate.netresearchgate.net |

| Mobile Phase | Toluene:Methanol (8:2 v/v) oup.comoup.com |

| Detection | Densitometry at 315 nm oup.comoup.comresearchgate.net |

| Rf Value | 0.45 oup.comoup.com |

| Linearity Range | 100–1,200 ng/spot oup.comoup.com |

| LLOQ | 40 ng/spot oup.comoup.com |

| Application | Determination in rat serum, pharmacokinetic studies oup.comoup.com |

Spectrophotometric and Spectrofluorimetric Research Applications

Spectroscopic methods, including UV spectrophotometry and spectrofluorimetry, have been developed for the simple and rapid quantification of Pirtenidine. researchgate.netdergipark.org.tr

A UV spectrophotometric method has been validated for determining Pirtenidine in pharmaceutical formulations, with measurements typically performed around 317 nm using methanol as the solvent. nih.gov This method demonstrated a linearity range of 3-25 μg/ml. nih.gov

Spectrofluorimetry offers a highly selective and sensitive alternative for quantification. researchgate.netresearchgate.net A micelle-enhanced spectrofluorimetric method has been developed that relies on the native fluorescence of Pirtenidine. researchgate.netnih.gov In a Tween-80 micellar medium, Pirtenidine exhibits strong fluorescence at an emission wavelength (λem) of 396 nm when excited at an excitation wavelength (λex) of 318 nm. researchgate.netnih.gov This method showed a linear response over the concentration range of 0.5–5 μg/mL and achieved very low limits of detection (0.04 μg/mL) and quantitation (0.11 μg/mL). researchgate.netnih.gov The enhanced fluorescence in the micellar medium makes this technique suitable for applications such as content uniformity testing and analysis in spiked human urine. researchgate.netnih.gov

| Technique | Parameter | Value | Application |

| UV Spectrophotometry | Wavelength (λmax) | 317 nm nih.gov | Quantitative determination nih.gov |

| Linearity Range | 3-25 μg/mL nih.gov | ||

| Spectrofluorimetry | Excitation (λex) | 318 nm researchgate.netnih.gov | Quantification in formulations and human urine researchgate.netnih.gov |

| Emission (λem) | 396 nm researchgate.netnih.gov | ||

| Medium | Tween-80 Micellar Medium researchgate.netnih.gov | ||

| Linearity Range | 0.5 - 5 μg/mL researchgate.netnih.gov | ||

| LOD | 0.04 µg/mL researchgate.netnih.gov | ||

| LOQ | 0.11 µg/mL researchgate.netnih.gov |

Other Advanced Analytical Techniques for Characterization

For more demanding applications, such as pharmacokinetic studies and the simultaneous measurement of metabolites in biological fluids, more advanced and sensitive techniques are employed. oup.comresearchgate.netresearchgate.net Hyphenated chromatographic techniques, particularly those combining liquid chromatography with mass spectrometry, are prominent in this area. scirp.orgoup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants are frequently reported for the analysis of Pirtenidine in biological samples. scirp.orgoup.comresearchgate.netUltra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for determining Pirtenidine and its main metabolite, 5-carboxy-pirfenidone, in plasma. frontiersin.orgmagtechjournal.com These methods often involve a simple protein precipitation step for sample preparation and can achieve rapid analysis times. researchgate.netdovepress.com One UPLC-MS/MS method used an Acquity UPLC BEH C18 column and achieved a linear range of 0.20–20.0 μg·mL-1 for Pirtenidine. magtechjournal.com Such methods are essential for pharmacokinetic research, allowing for the precise measurement of drug and metabolite concentrations over time after administration. frontiersin.orgmagtechjournal.com An on-line fractionation approach coupled with LC-MS/MS has also been utilized to overcome challenges related to disparate analyte polarities and concentration ranges between Pirtenidine and its various metabolites in rat plasma. altasciences.com

Preclinical in Vitro and in Vivo Research Models Antimicrobial Focus

Utilization of Cell Culture Models for Mechanistic Studies (e.g., Candida albicans, Saccharomyces cerevisiae)

In vitro cell culture models are fundamental in preclinical research for elucidating the mechanisms of action of antimicrobial compounds like pirtenidine (B34067) hydrochloride. Yeasts, particularly Candida albicans and Saccharomyces cerevisiae, serve as valuable eukaryotic models to study the antifungal properties of such agents at a cellular and molecular level. nih.gov

Research on pirtenidine's effects on Candida albicans has revealed significant insights into its antimycotic mechanisms. nih.gov Studies have demonstrated that pirtenidine inhibits growth, budding, and germ tube formation—a critical virulence factor for C. albicans. nih.gov Furthermore, the compound induces extensive leakage of cytoplasmic contents, which is correlated with observable morphological and ultrastructural changes in the yeast cells. nih.gov

Detailed analyses have focused on the impact of pirtenidine on the lipid and sterol composition of C. albicans. researchgate.net When grown in the presence of subinhibitory concentrations of pirtenidine, the total lipid and sterol contents of the yeast cells were reduced compared to control cells. researchgate.net Specific alterations in the sterol pathway were noted, with a significant accumulation of squalene (B77637) and 4,14-dimethylzymosterol in pirtenidine-treated cells, while the major sterol, ergosterol (B1671047), was reduced. researchgate.net This suggests that pirtenidine interferes with the sterol biosynthesis pathway, a common target for antifungal drugs. researchgate.net

Changes in fatty acid composition were also observed. The ratio of C16 to C18 fatty acids was higher in cells treated with pirtenidine compared to untreated cells. researchgate.net These alterations in lipid and sterol profiles likely contribute to the disruption of cell membrane integrity and function, leading to the observed leakage of cellular contents and ultimately, cell death. nih.govresearchgate.net

Saccharomyces cerevisiae is another key yeast model used in antifungal research due to its genetic tractability and the high degree of conservation in fundamental cellular processes with pathogenic fungi like Candida. nih.govnih.gov While detailed mechanistic studies specifically linking pirtenidine to S. cerevisiae are less extensively published, its use in broader antifungal studies is well-established. nih.gov It is often used to dissect cellular pathways affected by antifungal compounds and to understand the basis of drug action and resistance. nih.govmdpi.com

Table 1: Effects of Pirtenidine on Candida albicans Cellular Components

| Cellular Component | Observed Effect in Pirtenidine-Treated Cells | Reference |

|---|---|---|

| Growth & Morphology | Inhibition of growth, budding, and germ tube formation. | nih.gov |

| Cell Integrity | Extensive leakage of cytoplasmic contents. | nih.gov |

| Total Lipids | Reduced compared to control cells. | researchgate.net |

| Total Sterols | Reduced compared to control cells. | researchgate.net |

| Specific Sterols | Significant increase in squalene and 4,14-dimethylzymosterol; decrease in ergosterol. | researchgate.net |

| Fatty Acids | Increased ratio of C16/C18 fatty acids. | researchgate.net |

Consideration of In Vivo Models for Efficacy Evaluation (General Antimicrobial Context)

Following promising in vitro results, the evaluation of an antimicrobial agent's efficacy in in vivo models is a critical step in preclinical development. nih.gov These models aim to simulate a live biological system to assess how a compound performs against an infection. nih.gov The choice of model depends on the target pathogen and the type of infection being studied. mdpi.com For broad-spectrum antimicrobials, a variety of models may be employed to establish efficacy.

Animal models, most commonly murine (mouse) models, are frequently used to evaluate the therapeutic potential of new antimicrobial agents. mdpi.commdpi.com These models can be designed to mimic various types of human infections, such as bacteremia (bloodstream infections), localized tissue infections (e.g., skin or lung), and systemic infections. mdpi.com In a typical efficacy study, the animals are infected with a clinically relevant pathogen and then treated with the test compound. mdpi.com Key endpoints for evaluating efficacy include a reduction in the bacterial or fungal burden in target organs (e.g., lungs, spleen), improved survival rates of the infected animals, and a reduction in clinical symptoms of the infection. mdpi.commdpi.com

For instance, murine models of lung infection are crucial for testing antimicrobials intended to treat respiratory diseases. mdpi.commdpi.com These can involve challenges with bacteria like Acinetobacter baumannii or fungi such as Candida albicans. mdpi.commdpi.com Similarly, sepsis or bacteremia models are used to assess a drug's ability to clear pathogens from the bloodstream and prevent mortality. mdpi.com

In addition to traditional vertebrate models, invertebrate models like Caenorhabditis elegans (a nematode) are also utilized in early-stage efficacy screening. nih.gov These models offer advantages such as a shorter lifespan and ease of cultivation, allowing for higher throughput screening of compounds. nih.gov In a C. elegans infection model, the survival of the nematodes after being infected with a pathogen and treated with the antimicrobial agent is a primary measure of the compound's efficacy. nih.gov

The goal of these in vivo studies is to establish a proof-of-concept for the antimicrobial's effectiveness and to understand its activity within a complex biological environment before it can be considered for further development. nih.govnih.gov

Table 2: Common In Vivo Models for General Antimicrobial Efficacy Testing

| Model Type | Organism | Common Applications | Key Efficacy Endpoints | Reference |

|---|---|---|---|---|

| Murine Lung Infection Model | Mouse | Evaluating treatments for pneumonia and other respiratory infections. | Reduction of bacterial/fungal load in lungs; improved clinical symptoms. | mdpi.commdpi.com |

| Murine Bacteremia/Sepsis Model | Mouse | Testing efficacy against systemic bloodstream infections. | Increased survival rate; clearance of pathogens from the blood. | mdpi.com |

| Nematode Infection Model | C. elegans | Early-stage screening for antimicrobial activity. | Decreased mortality of infected nematodes. | nih.gov |

Future Directions and Emerging Research Avenues for Pirtenidine Hydrochloride

Expansion of Investigated Antimicrobial Spectrum

Initial research has highlighted the antifungal activity of Pirtenidine (B34067) hydrochloride, particularly against Candida albicans. researchgate.net However, the full scope of its antimicrobial efficacy remains a significant area for future exploration. As a bispyridinamine, it shares a structural class with other antimicrobials known for broad-spectrum activity against Gram-positive and Gram-negative bacteria. researchgate.net Future research should systematically evaluate the activity of Pirtenidine hydrochloride against a wide array of clinically relevant pathogens.

Table 1: Potential Pathogens for Future Antimicrobial Spectrum Studies of this compound

| Category | Potential Microbial Targets |

| Gram-positive Bacteria | Staphylococcus aureus (including MRSA) |

| Streptococcus pneumoniae | |

| Enterococcus faecalis (including VRE) | |

| Gram-negative Bacteria | Escherichia coli |

| Pseudomonas aeruginosa | |

| Klebsiella pneumoniae | |

| Fungi | Other Candida species (e.g., C. glabrata, C. auris) |

| Aspergillus species | |

| Other | Mycobacteria |

| Chlamydiae |

Systematic screening against these organisms would provide a comprehensive understanding of this compound's potential as a broad-spectrum antimicrobial agent.

Advanced Studies on Molecular Interaction Profiles

Understanding the precise molecular mechanisms by which this compound exerts its antimicrobial effects is crucial for its development. A study on Candida albicans has provided initial insights, indicating that the compound affects the lipid and sterol composition of the fungal cells. researchgate.net

Future research should build upon these findings to create a detailed molecular interaction profile. This would involve:

Lipidomics and Sterol Analysis: Expanding the analysis to other fungal and bacterial species to determine if the observed effects on lipid and sterol pathways are a consistent mechanism of action.

Enzyme Inhibition Assays: Investigating the specific enzymes within the ergosterol (B1671047) biosynthesis pathway that may be inhibited by this compound. A significant increase in squalene (B77637) and 4,14-dimethylzymosterol was noted in cells treated with pirtenidine, suggesting a potential disruption in the sterol synthesis pathway. researchgate.net

Membrane Permeability Studies: Assessing the compound's ability to disrupt microbial cell membranes, a common mechanism for cationic antimicrobials.

Mitochondrial Function Analysis: Investigating the effects on mitochondrial function in yeast and other eukaryotic pathogens, as related compounds have shown to impact this area. researchgate.net

Table 2: Observed Effects of Pirtenidine on Candida albicans

| Cellular Component | Observed Effect with Pirtenidine Treatment |

| Total Lipid Content | Reduced compared to control cells. researchgate.net |

| Total Sterol Content | Reduced compared to control cells. researchgate.net |

| Specific Lipids | Increase in phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol (B12364196). researchgate.net |

| Decrease in phosphatidic acid. researchgate.net | |

| Fatty Acids | Higher proportions of palmitic and linolenic acids. researchgate.net |

| Lower proportion of oleic acid. researchgate.net | |

| Sterol Composition | Significant increase in squalene and 4,14-dimethylzymosterol. researchgate.net |

These detailed studies will elucidate the specific molecular targets of this compound, which is essential for understanding its efficacy and for the rational design of more potent derivatives.

Development of Novel Pirtenidine-Based Antimicrobial Agents

The chemical structure of this compound offers a scaffold for the synthesis of novel antimicrobial agents. The development of derivatives could aim to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Future research in this area would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of Pirtenidine analogues with modifications to the alkyl chains and the pyridinamine core. These derivatives would then be screened for antimicrobial activity to identify key structural features that contribute to their efficacy.

Computational Modeling: Utilizing in silico methods to predict the binding of Pirtenidine derivatives to target enzymes or membrane components, helping to guide the synthesis of more effective compounds.

Combination Therapies: Investigating the synergistic effects of this compound and its derivatives with existing antibiotics. This could be a strategy to overcome antimicrobial resistance.

The synthesis of piperidine (B6355638) and pyrimidine (B1678525) derivatives has been a fruitful area for the discovery of new antimicrobial agents. biomedpharmajournal.orgbiointerfaceresearch.compensoft.netmdpi.com Applying similar synthetic strategies to the Pirtenidine structure could lead to the development of a new generation of antimicrobials.

Q & A

Q. What documentation is essential for replicating studies involving this compound in animal models?

- Methodological Answer: Follow ARRIVE 2.0 guidelines : Report sample size justification, randomization methods, and blinding protocols. Include IACUC approval numbers and anesthesia/euthanasia protocols. For pharmacological studies, document dose calculations (mg/kg), administration routes, and pharmacokinetic sampling times. Share raw data in FAIR-aligned repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.